molecular formula C16H19N5 B5719756 4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine

4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine

Cat. No.: B5719756
M. Wt: 281.36 g/mol
InChI Key: HOUXYJOXPAQDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CL-422954: is a chemical compound known for its unique properties and applications in various scientific fields. It is identified by its chemical formula C10H7BrClN3O and has a molecular weight of 300.539 g/mol . This compound is characterized by the presence of bromine, chlorine, and an imidazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CL-422954 involves the reaction of 4-(3-bromo-4-chlorophenyl)-1H-imidazole-5-carboxamide with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of CL-422954 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: CL-422954 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2R)

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives

    Reduction: Formation of reduced derivatives with hydrogen addition

    Substitution: Formation of substituted imidazole derivatives

Scientific Research Applications

Chemistry: CL-422954 is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, CL-422954 is used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable in understanding biochemical pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its unique properties allow for the design of molecules with improved efficacy and reduced side effects.

Industry: In the industrial sector, CL-422954 is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of CL-422954 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 4-(3-bromo-4-chlorophenyl)-1H-imidazole-5-carboxamide
  • 4-(3-bromo-4-fluorophenyl)-1H-imidazole-5-carboxamide
  • 4-(3-chloro-4-fluorophenyl)-1H-imidazole-5-carboxamide

Comparison: CL-422954 is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and binding properties. Compared to similar compounds, CL-422954 exhibits enhanced stability and specificity in its interactions, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-10-9-16(3,4)21-15(17-10)20-14-18-11(2)12-7-5-6-8-13(12)19-14/h5-8H,9H2,1-4H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUXYJOXPAQDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(C1)(C)C)NC2=NC3=CC=CC=C3C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.